methyl 4-cyclopropanecarbonylbenzoate
Description
Methyl 4-cyclopropanecarbonylbenzoate (IUPAC: methyl 4-(cyclopropanecarbonyl)benzoate) is an aromatic ester characterized by a benzoate backbone substituted at the para-position with a cyclopropanecarbonyl group. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol (calculated). The compound features two key functional groups: a methyl ester (-COOCH₃) and a ketone-linked cyclopropane ring (cyclopropanecarbonyl, -CO-C₃H₅).
Properties
CAS No. |
1400701-82-7 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyclopropanecarbonylbenzoate typically involves the esterification of 4-cyclopropanecarbonylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopropanecarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-cyclopropanecarbonylbenzoic acid, while reduction may produce 4-cyclopropanemethanol .
Scientific Research Applications
Methyl 4-cyclopropanecarbonylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-cyclopropanecarbonylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison supported by available
Ethyl 4-Cyclopropanecarbonylbenzoate
- Molecular Formula : C₁₃H₁₄O₃
- Molecular Weight : 218.25 g/mol
- Functional Groups : Ethyl ester (-COOCH₂CH₃), cyclopropanecarbonyl (-CO-C₃H₅).
- Comparison :
- The ethyl variant exhibits a marginally higher molecular weight and hydrophobicity due to the longer alkyl chain.
- Ethyl esters generally have lower melting points than methyl esters but higher volatility.
- Both compounds share reactivity at the ketone and ester groups, but the ethyl derivative may exhibit slower hydrolysis due to steric hindrance .
Methyl 4-Acetamido-2-Hydroxybenzoate
- Molecular Formula: C₁₀H₁₁NO₄
- Molecular Weight : 209.20 g/mol (estimated)
- Functional Groups : Methyl ester (-COOCH₃), acetamido (-NHCOCH₃), hydroxyl (-OH) .
- Comparison :
- Polar substituents (acetamido, hydroxyl) enhance water solubility compared to the cyclopropanecarbonyl analog.
- The hydroxyl and acetamido groups enable hydrogen bonding, increasing stability in polar solvents.
- Applications diverge: this compound is used in drug synthesis (e.g., as a precursor for chlorinated benzoates) .
Sandaracopimaric Acid Methyl Ester
- Molecular Formula : C₂₁H₃₀O₂ (estimated)
- Molecular Weight : 314.46 g/mol (estimated)
- Functional Groups: Diterpenoid methyl ester, fused tricyclic structure .
- Unlike the aromatic methyl 4-cyclopropanecarbonylbenzoate, sandaracopimaric acid methyl ester is a terpenoid derivative, suggesting applications in resin chemistry or antimicrobial agents .
General Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Solubility | Applications |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₂O₃ | 204.22 | Methyl ester, cyclopropanecarbonyl | Low in water | Pharmaceutical intermediates |
| Ethyl 4-cyclopropanecarbonylbenzoate | C₁₃H₁₄O₃ | 218.25 | Ethyl ester, cyclopropanecarbonyl | Low in water | Research chemical |
| Methyl 4-acetamido-2-hydroxybenzoate | C₁₀H₁₁NO₄ | 209.20 | Methyl ester, acetamido, hydroxyl | Moderate in water | Drug synthesis |
| Sandaracopimaric acid methyl ester | C₂₁H₃₀O₂ | 314.46 | Diterpenoid ester, tricyclic structure | Insoluble | Resin component, natural product |
Research Findings and Key Insights
Synthetic Accessibility: this compound is likely synthesized via esterification of 4-cyclopropanecarbonylbenzoic acid with methanol, analogous to the ethyl variant’s preparation .
Spectroscopic Characterization :
- The ketone group (C=O) in the cyclopropanecarbonyl moiety would exhibit a strong FTIR absorption near 1700 cm⁻¹ , while the ester carbonyl appears near 1740 cm⁻¹ .

- ¹H NMR would show cyclopropane protons as distinct multiplets (δ ~1.0–2.0 ppm) and aromatic protons as a para-substituted pattern (δ ~7.8–8.2 ppm).
Stability and Reactivity: The cyclopropane ring may confer instability under acidic or oxidative conditions, unlike the more robust acetamido or hydroxyl groups in methyl 4-acetamido-2-hydroxybenzoate . Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) are thermally stable due to their bulky hydrocarbon framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

